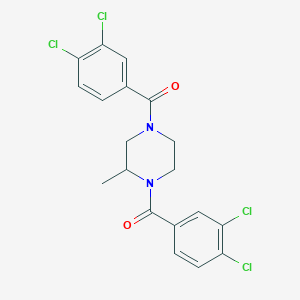
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine, also known as BDCMP, is a chemical compound that has been extensively studied due to its potential use in various scientific research applications. BDCMP is a piperazine derivative that has been synthesized in the laboratory and has been shown to have several biochemical and physiological effects.
作用機序
The mechanism of action of 1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine is not fully understood. However, it has been proposed that this compound exerts its antitumor, antiviral, and antifungal effects by inhibiting the activity of enzymes involved in DNA synthesis and replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase enzymes, which are involved in DNA synthesis and replication. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting the activity of the HIV reverse transcriptase enzyme.
実験室実験の利点と制限
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine has several advantages for lab experiments. It is a well-established compound that can be synthesized in the laboratory with relative ease. This compound has also been extensively studied for its potential use in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is a toxic compound that requires special handling and disposal procedures. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on biological systems.
将来の方向性
There are several future directions for research on 1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine. One area of research could be to further investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could be to investigate its effects on other viruses, such as the hepatitis C virus. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. It is synthesized in the laboratory by reacting 3,4-dichlorobenzoyl chloride with 2-methylpiperazine in the presence of a base. This compound has several biochemical and physiological effects, including inhibiting the activity of DNA polymerase and reverse transcriptase enzymes, inducing apoptosis in cancer cells, and inhibiting the replication of the human immunodeficiency virus (HIV). This compound has several advantages for lab experiments, but also has limitations due to its toxicity and the need for further research to fully understand its mechanism of action. There are several future directions for research on this compound, including investigating its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its effects on other viruses.
合成法
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine is synthesized in the laboratory by reacting 3,4-dichlorobenzoyl chloride with 2-methylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization. The synthesis method of this compound is well-established and has been used by several researchers to obtain the compound for their studies.
科学的研究の応用
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor, antiviral, and antifungal properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its ability to inhibit the replication of the human immunodeficiency virus (HIV).
特性
IUPAC Name |
[4-(3,4-dichlorobenzoyl)-3-methylpiperazin-1-yl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N2O2/c1-11-10-24(18(26)12-2-4-14(20)16(22)8-12)6-7-25(11)19(27)13-3-5-15(21)17(23)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDNUPUSYGOLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)
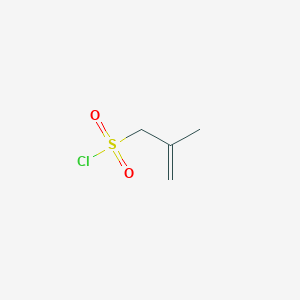

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)
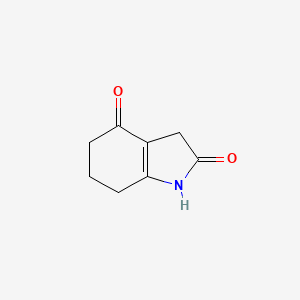
![N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2597798.png)

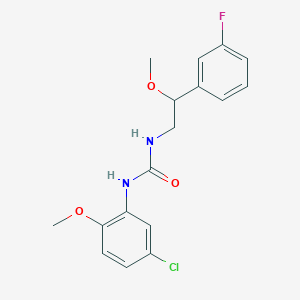
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)
![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)
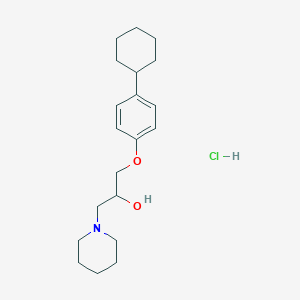

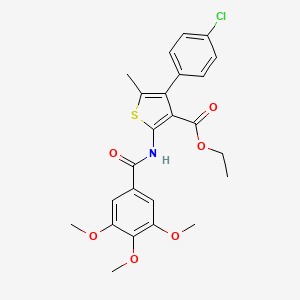
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)